- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,

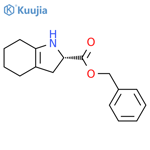

Cas no 83508-14-9 (1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-)

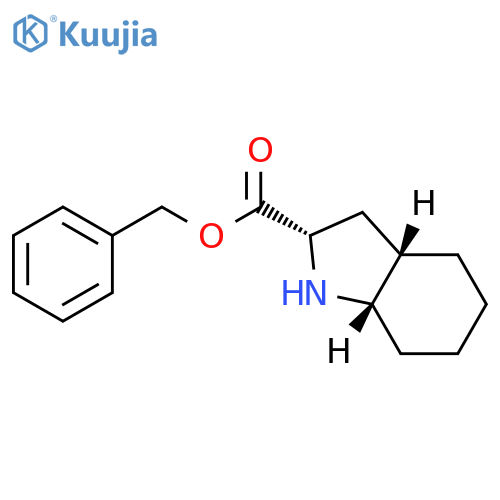

83508-14-9 structure

Nome del prodotto:1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-

Numero CAS:83508-14-9

MF:C16H21NO2

MW:259.3434445858

CID:706710

1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-

- (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid benzyl ester

- Benzyl (2S,3aS,7aS)-perhydroindole-2-carboxylate

-

- Inchi: 1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2/t13-,14-,15-/m0/s1

- Chiave InChI: ARGCRCXTJMQKNA-KKUMJFAQSA-N

- Sorrisi: N1[C@]2([H])[C@@]([H])(CCCC2)C[C@H]1C(OCC1=CC=CC=C1)=O

Proprietà sperimentali

- Densità: 1.103±0.06 g/cm3 (20 ºC 760 Torr),

- Solubilità: Molto leggermente solubile (0,17 g/l) (25°C),

- PSA: 38.33000

- LogP: 2.97930

1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Solvents: Toluene ; 100 - 118 °C

Riferimento

- Preparation of novel crystalline form of perindopril erbumine monohydrate, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

Riferimento

- Configuration and preferential solid-state conformations of perindoprilat (S-9780). Comparison with the crystal structures of other ACE inhibitors and conclusions related to structure-activity relationships, Journal of Medicinal Chemistry, 1991, 34(2), 663-9

Synthetic Routes 4

Condizioni di reazione

Riferimento

- Pharmaceutical intermediate for synthesizing ace inhibitors and the use thereof, United States, , ,

Synthetic Routes 5

Condizioni di reazione

Riferimento

- Preparation of perindopril via acylation of perhydroindolecarboxylate with N-[(ethoxycarbonyl)butyl]alanine, European Patent Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Solvents: Toluene ; rt → 110 °C; 14 h, 110 °C

Riferimento

- Preparation of perindopril tert-butylamine salt, China, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Solvents: Toluene ; 100 - 118 °C

Riferimento

- Preparation of novel crystalline η (eta) form of perindopril erbumine, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

Riferimento

- Preparation of amino acid-derived intermediates in the synthesis of ACE inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione

Riferimento

- Racemate separation of optically active bicyclic imino-α-carboxylic acids, Federal Republic of Germany, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Solvents: Acetic acid ; rt

1.2 Catalysts: Platinum ; rt

1.3 Reagents: Hydrogen ; 5 bar, rt

1.4 Solvents: Toluene ; reflux

1.2 Catalysts: Platinum ; rt

1.3 Reagents: Hydrogen ; 5 bar, rt

1.4 Solvents: Toluene ; reflux

Riferimento

- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,

1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Raw materials

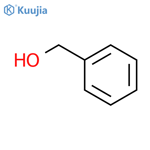

- Benzyl alcohol

- 1H-Indole-2-carboxylic acid, 2,3,4,5,6,7-hexahydro-, phenylmethyl ester, (2S)-

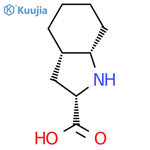

- (2S,3AS,7aS)-Octahydroindole-2-carboxylic acid

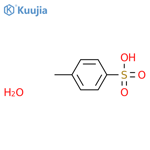

- 4-methylbenzene-1-sulfonic acid

- p-Toluenesulfonic acid monohydrate

1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Preparation Products

1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- Letteratura correlata

-

3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

83508-14-9 (1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-) Prodotti correlati

- 1060239-16-8(3-(2-{3-(3-methoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-yloxy}ethyl)-1-4-(propan-2-yl)phenylurea)

- 1029763-82-3(methyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate)

- 325694-45-9(N-(2H-1,3-benzodioxol-5-yl)methyl-4-(pyrrolidine-1-sulfonyl)benzamide)

- 1431966-36-7(4-({[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride)

- 2229285-05-4(tert-butyl N-{5-1-(2-aminoethyl)cyclobutyl-4-methyl-1,3-thiazol-2-yl}carbamate)

- 2139809-67-7(2-(1-{(benzyloxy)carbonylamino}-2-methylcyclopentyl)acetic acid)

- 897087-28-4(3-Benzylpyrrolidin-3-ol)

- 2227795-37-9((1R)-2,2,2-trifluoro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol)

- 43125-15-1(BENZENEPROPANETHIOIC ACID, S-2-PYRIDINYL ESTER)

- 862807-12-3(N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide)

Fornitori consigliati

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Minglong (Xianning) Medicine Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

pengshengyue

Membro d'oro

CN Fornitore

Grosso

Jinan Hanyu Chemical Co.,Ltd.

Membro d'oro

CN Fornitore

Grosso